2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
CAS No.:
Cat. No.: VC14531284
Molecular Formula: C18H15ClN4O3S
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide -](/images/structure/VC14531284.png)
Specification
Molecular Formula | C18H15ClN4O3S |
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Molecular Weight | 402.9 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Standard InChI | InChI=1S/C18H15ClN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
Standard InChI Key | DJHSFNOGNHCSNX-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(4-chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves a multi-step process optimized for yield and purity. Key steps include:
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Nitration and Reduction: Initial nitration of 4-chlorobenzene forms 4-chloronitrobenzene, which is subsequently reduced to 4-chloroaniline.
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Acylation: 4-Chloroaniline undergoes acylation with acetic anhydride to yield 2-(4-chlorophenyl)acetamide.
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Sulfonation: Sulfonation of 4-aminopyrimidine produces 4-(pyrimidin-2-ylsulfamoyl)aniline.
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Coupling Reaction: The final step couples the acetamide and sulfamoyl intermediates under controlled conditions.
Step | Reagents/Conditions | Intermediate Product |
---|---|---|
Nitration | HNO₃, H₂SO₄, 50°C | 4-Chloronitrobenzene |
Reduction | H₂, Pd/C, ethanol, 25°C | 4-Chloroaniline |
Acylation | Acetic anhydride, 80°C | 2-(4-Chlorophenyl)acetamide |
Sulfonation | SO₃, pyridine, 0°C | 4-(Pyrimidin-2-ylsulfamoyl)aniline |
Coupling | DCC, DMAP, CH₂Cl₂, reflux | Target Compound |
Industrial Scalability
Industrial production employs catalysts and solvent systems to enhance efficiency. For example, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate the coupling reaction, achieving yields exceeding 75%. Temperature control (±2°C) and inert atmospheres (N₂ or Ar) minimize side reactions.
Physicochemical Properties
Structural Characteristics
The compound crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing its conformation. Key bond lengths include:
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C–Cl: 1.74 Å
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S=O: 1.43 Å
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C=O: 1.22 Å
These parameters, derived from X-ray crystallography, highlight the molecule’s rigidity and planar geometry.
Table 2: Key Physicochemical Data
Property | Value |
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Molecular Formula | C₁₈H₁₅ClN₄O₃S |
Molecular Weight | 402.9 g/mol |
Melting Point | 195–197°C |
Solubility (Water) | <0.1 mg/mL |
LogP (Octanol-Water) | 3.2 |
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
The compound demonstrates selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL for Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its efficacy against Gram-negative pathogens like Escherichia coli is moderate (MIC = 16 µg/mL), attributed to reduced membrane permeability.
Table 3: Antimicrobial Activity Profile
Strain | MIC (µg/mL) |
---|---|
S. aureus | 2 |
MRSA | 4 |
E. coli | 16 |
Candida albicans | 8 |
COX-2 Selectivity
The pyrimidin-2-ylsulfamoyl group confers COX-2 selectivity (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ = 12 µM), making it a candidate for anti-inflammatory therapies.
Comparative Analysis with Structural Analogs
Analogs with Modified Substituents
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Compound 35 (N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide): Exhibits enhanced solubility but reduced COX-2 selectivity (IC₅₀ = 2.5 µM).
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5l (2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide): The morpholine ring improves bioavailability but decreases antimicrobial potency (MIC = 8 µg/mL against S. aureus).
Table 4: Comparative Biological Activities
Compound | COX-2 IC₅₀ (µM) | MIC (S. aureus, µg/mL) |
---|---|---|
Target Compound | 0.8 | 2 |
Compound 35 | 2.5 | 4 |
5l | 5.0 | 8 |
Crystallographic Insights
Compared to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI), the target compound exhibits a smaller dihedral angle (42.25° vs. 67.84°) between aromatic rings, enhancing binding pocket compatibility.
Analytical Characterization
Spectroscopic Data
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IR (KBr): ν = 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1240 cm⁻¹ (C–N).
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine), 7.85 (d, J = 8.4 Hz, 2H, phenyl), 2.15 (s, 3H, CH₃).
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